molecular formula CHNTe B1250582 Isotellurocyanic acid

Isotellurocyanic acid

Cat. No.: B1250582
M. Wt: 154.6 g/mol
InChI Key: HTNSSPRNWCKXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isotellurocyanic acid (HTeCN) is a tellurium-containing analog of cyanic acid (HOCN) and thiocyanic acid (HSCN). Structurally, it belongs to the family of chalcogen-based cyanic acids, where the oxygen atom in cyanic acid is replaced by tellurium. The general formula for these compounds is HXC≡N, where X represents a chalcogen (O, S, Se, Te). This compound is characterized by a linear arrangement of atoms, with the tellurium atom bonded to the cyano group (C≡N) and a hydrogen atom .

Due to the larger atomic radius and lower electronegativity of tellurium compared to oxygen or sulfur, this compound exhibits distinct chemical properties, including reduced stability and unique reactivity patterns. Its synthesis typically involves the reaction of tellurium with hydrogen cyanide or via metathesis of tellurium salts with cyanides, though detailed synthetic protocols remain scarce in published literature .

Properties

Molecular Formula

CHNTe

Molecular Weight

154.6 g/mol

InChI

InChI=1S/CHNTe/c2-1-3/h2H

InChI Key

HTNSSPRNWCKXFQ-UHFFFAOYSA-N

Canonical SMILES

C(=N)=[Te]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares isotellurocyanic acid with its closest analogs: cyanic acid (HOCN) and thiocyanic acid (HSCN) . A third compound, isocyanic acid (HNCO) , is included to highlight structural isomerism differences.

Table 1: Key Properties of Chalcogen-Based Cyanic Acids

Property Cyanic Acid (HOCN) Thiocyanic Acid (HSCN) This compound (HTeCN) Isocyanic Acid (HNCO)
Molecular Weight 43.03 g/mol 59.09 g/mol 177.63 g/mol 43.03 g/mol
Bond Length (X–C) 1.16 Å (O–C) 1.60 Å (S–C) 1.98 Å (Te–C) 1.21 Å (N–C)
pKa ~3.7 ~1.1 ~0.5 (estimated) ~3.7
Stability Moderate High Low Moderate
Applications Pharmaceuticals, polymers Catalysis, metallurgy Research applications (limited) Pesticides, polymers

Structural and Electronic Differences

  • Cyanic Acid (HOCN): Features an oxygen atom bonded to the cyano group. The shorter O–C bond (1.16 Å) contributes to higher electronegativity and moderate acidity (pKa ~3.7). It is used in synthesizing cyanate esters for high-performance polymers .
  • Thiocyanic Acid (HSCN) : Replaces oxygen with sulfur, resulting in a longer S–C bond (1.60 Å) and stronger acidity (pKa ~1.1). Its thiocyanate ion (SCN⁻) is a versatile ligand in coordination chemistry and metallurgy .
  • This compound (HTeCN): The Te–C bond (1.98 Å) is significantly longer and weaker, leading to lower thermal stability.
  • Isocyanic Acid (HNCO) : A structural isomer of cyanic acid with the formula HNCO. Despite identical molecular weight, its distinct N–C–O arrangement results in different reactivity, such as forming polyurethanes and agrochemicals .

Reactivity and Stability

  • Acidity Trends : Acidity increases with heavier chalcogens due to larger atomic size and reduced bond strength (HTeCN > HSCN > HOCN). This trend aligns with the decreasing electronegativity of the chalcogen (O > S > Te) .
  • Thermal Decomposition : this compound decomposes readily at room temperature, releasing toxic tellurium vapors, whereas thiocyanic acid remains stable up to 100°C. Cyanic acid decomposes to cyanuric acid under heat .

Q & A

Q. What experimental frameworks validate theoretical predictions of this compound’s non-covalent interactions?

  • Methodological Answer : Use crystallographic data to identify intermolecular contacts (e.g., Te···N interactions). Validate via Hirshfeld surface analysis and benchmark against symmetry-adapted perturbation theory (SAPT) calculations. Correlate with thermodynamic measurements (e.g., enthalpies of sublimation) .

Tables for Quick Reference

Property Recommended Technique Key Considerations References
Tautomeric equilibriumTemperature-dependent NMRControl solvent polarity and temperature
Bond dissociation energyDFT with relativistic correctionsBasis-set size and functional selection
Catalytic activityMultivariate regressionOutlier detection via Grubbs’ test

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isotellurocyanic acid
Reactant of Route 2
Isotellurocyanic acid

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